

Lcklsl peptide sequence and structure

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An In-Depth Technical Guide to the **LckIsI** Peptide: Sequence, Structure, and Anti-Angiogenic Properties

Abstract

This technical guide provides a comprehensive overview of the **LckIsI** peptide, a synthetic hexapeptide with significant anti-angiogenic properties. **LckIsI** functions as a competitive inhibitor of Annexin A2 (AnxA2), a key protein involved in the regulation of plasmin generation and angiogenesis. By competitively binding to AnxA2, **LckIsI** effectively blocks the binding of tissue plasminogen activator (tPA), leading to a downstream reduction in plasmin activity and subsequent inhibition of new blood vessel formation. This document details the peptide's sequence and structural characteristics, its mechanism of action through the AnxA2 signaling pathway, a summary of relevant quantitative data, and detailed protocols for key in vitro and in vivo experimental assays. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of **LckIsI** as an anti-angiogenic agent.

Lcklsl Peptide: Sequence and Structure

The **LckIsI** peptide is a synthetic N-terminal hexapeptide inhibitor of Annexin A2.[1][2][3]

- One-Letter Code: LCKLSL
- Three-Letter Code: Leu-Cys-Lys-Leu-Ser-Leu
- Chemical Name: Leucyl-cysteinyl-lysyl-leucyl-seryl-leucine



CAS Number: 533902-29-3[1]

Structural Characteristics:

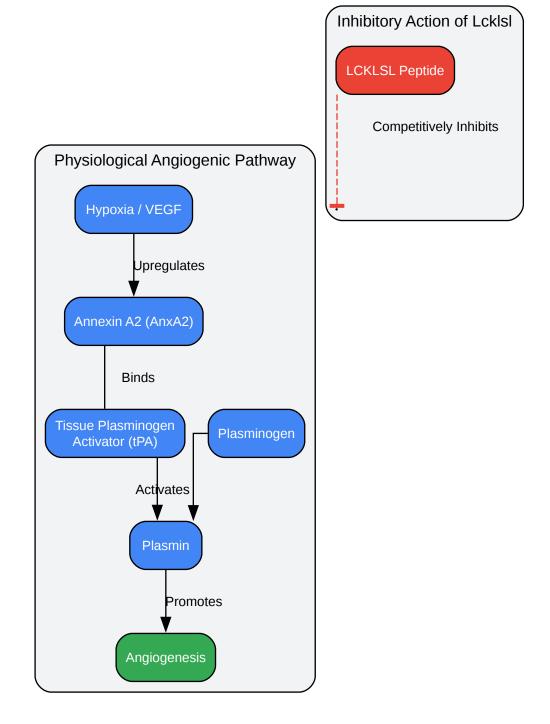
As a short hexapeptide, **LckIsI** does not possess a stable, complex tertiary structure in aqueous solution. Its conformation is likely flexible, allowing it to adapt to the binding site on its target protein, Annexin A2. The specific sequence of hydrophobic (Leucine) and polar/charged (Cysteine, Lysine, Serine) residues is critical for its binding affinity and inhibitory function. To date, no experimentally determined three-dimensional structure of **LckIsI** has been deposited in the Protein Data Bank (PDB). Its inhibitory action is derived from its sequence homology to the N-terminal tPA-binding site of AnxA2, allowing it to act as a competitive antagonist.[4]

Mechanism of Action: Inhibition of the AnxA2 Signaling Pathway

Lcklsl exerts its anti-angiogenic effects by targeting and inhibiting the function of Annexin A2 on the surface of endothelial cells.[1][4] Under normal and particularly hypoxic conditions, AnxA2 acts as a receptor for tissue plasminogen activator (tPA).[4] The binding of tPA to AnxA2 localizes plasminogen activation to the cell surface, leading to the efficient conversion of plasminogen to plasmin. Plasmin, a serine protease, plays a crucial role in angiogenesis by degrading the extracellular matrix, which is a necessary step for endothelial cell migration and the formation of new blood vessels.[1][4]

LckIsI, by mimicking the tPA-binding domain of AnxA2, competitively inhibits the AnxA2-tPA interaction.[4] This disruption prevents the localized generation of plasmin, thereby reducing the proteolytic activity required for angiogenesis.[1][2] This mechanism has been shown to be effective in suppressing angiogenic responses, particularly those induced by hypoxia and vascular endothelial growth factor (VEGF).[2][4]





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Caption: Lcklsl inhibits the AnxA2-mediated angiogenic signaling pathway.

Quantitative Data Summary



The following table summarizes the quantitative effects of the **LckIsI** peptide as reported in various experimental models.

Parameter	Value	Experimental Model	Observed Effect	Citation(s)
Concentration	5 μg/mL	In vivo (Chicken Chorioallantoic Membrane & Murine Matrigel Plug Assays)	Significantly decreased the number of vascular branches, junctions, and end-points.	[1][2]
Concentration	5 μΜ	In vitro (Activated HSC-T6 cells)	Significantly inhibited ANXA2 protein expression levels.	[1]
Concentration Range	0-2 mg	In vitro (Human Retinal Microvascular Endothelial Cells - RMVECs)	Inhibited the generation of plasmin and suppressed VEGF-induced tPA activity under hypoxic conditions.	[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiangiogenic activity of the **LckIsI** peptide.

In Vitro: Fluorogenic Plasmin Generation Assay

This assay quantifies the ability of **LckIsI** to inhibit tPA-mediated plasmin generation on the surface of endothelial cells.



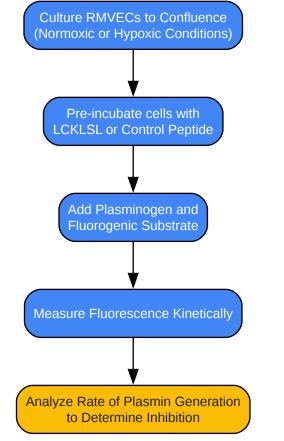




Methodology:

- Cell Culture: Human Retinal Microvascular Endothelial Cells (RMVECs) are cultured to confluence in appropriate media. For hypoxia studies, cells are exposed to hypoxic conditions (e.g., 1% O2) for a specified duration (e.g., 3 hours) prior to the assay.[4]
- Peptide Treatment: Cells are pre-incubated with varying concentrations of Lcklsl peptide (e.g., 5 μM) or a control peptide (e.g., LGKLSL) for a short period (e.g., 30 minutes) at 37°C.
 [4]
- Assay Initiation: The reaction is initiated by adding a solution containing plasminogen (e.g., 100 nM) and a fluorogenic plasmin substrate to each well.[4]
- Measurement: The fluorescence is measured kinetically over time using a plate reader at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the rate of plasmin generation.
- Analysis: The rate of plasmin generation in the presence of Lcklsl is compared to that of the control peptide and untreated cells to determine the inhibitory effect.





Workflow: In Vitro Plasmin Generation Assay

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Caption: Experimental workflow for the in vitro plasmin generation assay.

In Vivo: Chicken Chorioallantoic Membrane (CAM) Assay

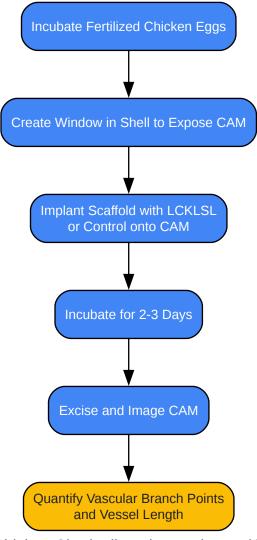
The CAM assay is a widely used in vivo model to assess angiogenesis and the effects of antiangiogenic compounds.[2][5]

Methodology:

Egg Preparation: Fertilized chicken eggs are incubated at 38°C in a humidified incubator.[6]
 On day 3 of incubation, a small window is made in the shell to expose the chorioallantoic membrane (CAM).[6]



- Scaffold Preparation: Sterile collagen sponges or other suitable scaffolds are prepared. The test sponges are saturated with a solution containing the **LckIsI** peptide (e.g., 5 μg), while control sponges receive a control peptide or vehicle.[4]
- Implantation: The prepared sponges are placed directly onto the growing CAM.[4]
- Incubation: The window in the eggshell is sealed, and the eggs are returned to the incubator for a period of 2-3 days to allow for a vascular response.
- Analysis: After incubation, the CAM is excised, and the area around the sponge is imaged.
 Angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points and the total vascular length.[1][2]



Workflow: Chicken Chorioallantoic Membrane (CAM) Assay



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Caption: Experimental workflow for the in vivo CAM angiogenesis assay.

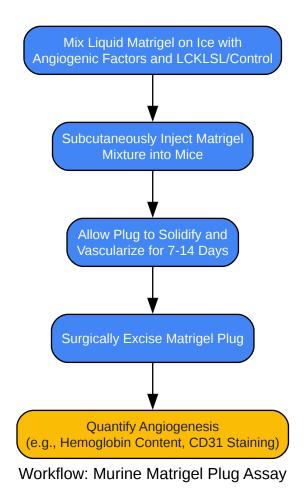
In Vivo: Murine Matrigel Plug Assay

This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel matrix in mice.[1][7][8]

Methodology:

- Matrigel Preparation: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state.[1][7] It is mixed with a pro-angiogenic stimulus (e.g., FGF2 or VEGF) and either the Lcklsl peptide or a vehicle control.
- Injection: The Matrigel mixture is injected subcutaneously into the flank of mice using an ice-cold syringe.[1][7] At body temperature, the Matrigel quickly solidifies, forming a plug.[7]
- Incubation: The mice are monitored for a period of 7-14 days, during which endothelial cells from the host vasculature invade the plug and form new blood vessels.
- Plug Excision and Analysis: At the end of the experiment, the Matrigel plugs are surgically excised.[7] Angiogenesis can be quantified by several methods:
 - Hemoglobin Content: Measuring the amount of hemoglobin in the plug as an indicator of blood perfusion.
 - Immunohistochemistry: Staining sections of the plug for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.[7]





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Caption: Experimental workflow for the in vivo murine Matrigel plug assay.

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